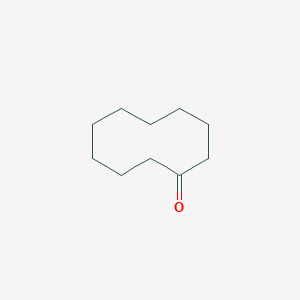

Cyclodecanone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclodecanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c11-10-8-6-4-2-1-3-5-7-9-10/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOZDDAFVJANJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC(=O)CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164490 | |

| Record name | Cyclodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-06-3 | |

| Record name | Cyclodecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclodecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLODECANONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclodecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclodecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLODECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N73MQZ9ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyclodecanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of cyclodecanone, a cyclic ketone of interest in various fields of chemical research and development. This document summarizes key quantitative data, outlines experimental protocols for property determination, and visualizes a key synthetic pathway.

Core Physical and Chemical Properties

This compound, with the CAS number 1502-06-3, is a cyclic ketone with a ten-membered carbon ring.[1] Its physical state at room temperature can vary from a colorless oil to a semi-solid.[2] The properties of this compound are distinct from its larger analog, cyclododecanone (B146445) (CAS 830-13-7), with which it is sometimes confused.

Quantitative Data Summary

The following tables summarize the key physical and chemical data for this compound.

| Identifier | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1][3] |

| CAS Number | 1502-06-3 | [1] |

| EINECS Number | 216-119-8 | [1] |

| Physical Property | Value | Conditions | Reference |

| Melting Point | 21-24 °C | [1] | |

| Boiling Point | 106-107 °C | at 12 mmHg | [1][2] |

| 232.14 °C | at 760 mmHg (estimated) | [4] | |

| Density | 0.958 g/mL | at 25 °C | [4] |

| 0.886 g/cm³ | [2] | ||

| Refractive Index | 1.482 | at 20 °C | [1][4] |

| Vapor Pressure | 0.06 mmHg | at 25 °C (estimated) | [1][4] |

| Flash Point | 82.2 °C | [1][2] | |

| Solubility | Slightly soluble in Chloroform and Methanol. |

| Spectroscopic Data | Characteristic Features | Reference |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration characteristic of aliphatic ketones, typically around 1715 cm⁻¹. | [5][6] |

| ¹H NMR Spectroscopy | Protons on the carbons alpha to the carbonyl group are deshielded and typically appear in the 2.1–2.6 ppm range. | [6][7] |

| ¹³C NMR Spectroscopy | The carbonyl carbon exhibits a highly deshielded signal in the range of 190–220 ppm. | [7][8] |

| Mass Spectrometry | Fragmentation patterns are dominated by α-cleavage adjacent to the carbonyl group. | [9][10] |

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for organic compounds.

Melting Point Determination

The melting point of this compound, which is near room temperature, can be determined using a Mel-Temp apparatus or a Thiele tube.[11][12]

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube sealed at one end.[12][13]

-

The capillary tube is placed in the heating block of the apparatus alongside a thermometer.[11]

-

The sample is heated slowly and uniformly, at a rate of 1-2°C per minute near the expected melting point.[12]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[11][12] A sharp melting range is indicative of a pure compound.[14]

Boiling Point Determination

The boiling point of this compound at reduced pressure can be determined using the capillary method.[15][16][17]

Methodology:

-

A small amount of liquid this compound is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[15]

-

The assembly is attached to a thermometer and heated in a Thiele tube or an appropriate heating block.[15]

-

The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[16]

Density Determination

The density of liquid this compound can be determined using several methods, including the gravimetric buoyancy technique (Archimedes' principle) or by using a pycnometer.[18][19]

Methodology (using a pycnometer):

-

The mass of a clean, dry pycnometer of a known volume is accurately measured.[19]

-

The pycnometer is filled with this compound, ensuring no air bubbles are present, and the mass is measured again.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.[20]

Solubility Determination

The solubility of this compound in various solvents is determined by direct observation.

Methodology:

-

A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.[21]

-

A small volume of the solvent (e.g., 0.75 mL) is added in portions with vigorous shaking after each addition.[21]

-

The compound is classified as soluble if it completely dissolves to form a homogeneous solution.[22][23] The process can be repeated with different solvents to establish a solubility profile.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.[24]

-

The sample is placed in an NMR tube and inserted into the spectrometer.[24]

-

¹H and ¹³C NMR spectra are acquired. Data processing involves Fourier transformation, phasing, and calibration of the chemical shift scale.[24]

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

A background spectrum of the empty sample holder (e.g., ATR crystal or salt plates) is recorded.

-

A small amount of the this compound sample is placed on the sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.[25] The characteristic absorption bands, particularly the strong C=O stretch, are identified.[5]

Mass Spectrometry (MS):

-

A dilute solution of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.[9]

-

The molecules are ionized, typically by electron impact (EI).[10]

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

The resulting mass spectrum reveals the molecular ion peak and characteristic fragment ions, which are used for structural elucidation.[26]

Synthesis Pathway of this compound

A common laboratory synthesis of this compound involves a ring enlargement of a smaller cyclic ketone, such as cyclooctanone.[27] The following diagram illustrates a key transformation in this process.

References

- 1. Page loading... [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Buy Online CAS Number 1502-06-3 - TRC - this compound | LGC Standards [lgcstandards.com]

- 4. This compound, 1502-06-3 [thegoodscentscompany.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Ketones | OpenOChem Learn [learn.openochem.org]

- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. byjus.com [byjus.com]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 16. Video: Boiling Points - Concept [jove.com]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 19. mt.com [mt.com]

- 20. homesciencetools.com [homesciencetools.com]

- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 22. chem.ws [chem.ws]

- 23. Khan Academy [khanacademy.org]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. bestchoice.net.nz [bestchoice.net.nz]

- 27. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Chemical Structure and Conformation of Cyclodecanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodecanone, a ten-membered cyclic ketone, serves as a crucial model system for understanding the complex interplay of steric and electronic effects that govern the conformational preferences of medium-sized rings. Its flexible carbon skeleton can adopt a multitude of conformations, the relative energies of which are dictated by a delicate balance of angle strain, torsional strain, and transannular interactions. A comprehensive understanding of the conformational landscape of this compound is paramount for predicting its reactivity, designing derivatives with specific three-dimensional structures, and for its application in the synthesis of complex molecules. This guide provides a detailed overview of the chemical structure and conformational analysis of this compound, supported by a summary of key experimental and computational data, detailed methodologies of relevant analytical techniques, and visualizations of experimental workflows and conformational relationships.

Chemical Structure of this compound

This compound is a saturated cyclic ketone with the chemical formula C₁₀H₁₈O.[1] Its structure consists of a ten-membered ring of carbon atoms with a single carbonyl group. The presence of the sp²-hybridized carbonyl carbon introduces a degree of planarity in its immediate vicinity, influencing the overall ring conformation.

Molecular Formula: C₁₀H₁₈O Molar Mass: 154.25 g/mol [2] CAS Number: 1502-06-3[1] IUPAC Name: this compound[2]

Conformational Analysis of this compound

The conformational landscape of this compound is complex due to the flexibility of the ten-membered ring. Unlike smaller rings which are dominated by angle and torsional strain, or larger rings which behave more like linear alkanes, medium-sized rings like this compound are significantly influenced by transannular interactions (steric repulsion between atoms across the ring).[3][4]

Recent studies utilizing chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in conjunction with computational chemistry have provided unprecedented insight into the gas-phase conformations of this compound. These investigations have revealed the existence of multiple stable conformers, with the boat-chair-boat (BCB) conformation being the most stable.[5][6] The relative populations of these conformers are determined by their Gibbs free energies.

Key Conformers of this compound

Computational studies, primarily using Density Functional Theory (DFT), have identified several low-energy conformers of this compound. The nomenclature of these conformers is often based on the arrangement of the carbon backbone, such as boat, chair, and twist forms. The most significant conformers are summarized in the tables below.

Data Presentation

Relative Energies and Spectroscopic Constants of this compound Conformers

The following table summarizes the relative energies and rotational constants for the lowest energy conformers of this compound, as determined by computational methods (B3LYP-D3BJ/6-311++G(d,p)) and validated by microwave spectroscopy.

| Conformer | Relative Energy (kJ/mol) | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| BCB | 0.00 | 1185.3 | 643.8 | 530.2 |

| TBCC | 2.5-3.0 | 1120.1 | 715.6 | 505.4 |

| TBC | 3.5-4.0 | 1080.5 | 750.2 | 525.8 |

Data adapted from computational studies on cyclodecane (B1584694) and related ketones.[5][6]

Selected Geometric Parameters of the Most Stable (BCB) Conformer

The table below presents key bond lengths, bond angles, and dihedral angles for the boat-chair-boat (BCB) conformer of this compound, obtained from both experimental (microwave spectroscopy) and theoretical (DFT) data.

| Parameter | Experimental Value | Theoretical Value (B3LYP-D3BJ) |

| Bond Lengths (Å) | ||

| C=O | 1.21 | 1.22 |

| C-C (average) | 1.53 | 1.54 |

| Bond Angles (°) | ||

| ∠CCC (average) | 115 | 116 |

| ∠CCO | 117 | 118 |

| Dihedral Angles (°) | ||

| C-C-C-C (range) | -160 to 170 | -165 to 175 |

| O=C-C-C | ~0 | ~0 |

Data derived from studies on this compound and related macrocycles.[7]

Experimental Protocols

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

This high-resolution spectroscopic technique is exceptionally powerful for the unambiguous identification and structural characterization of different conformers in the gas phase.

Methodology:

-

Sample Introduction: A solid sample of this compound is heated to produce a sufficient vapor pressure. This vapor is then seeded into a stream of an inert carrier gas (e.g., neon or argon).

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process rapidly cools the molecules to rotational temperatures of a few Kelvin, collapsing the population into the lowest energy rotational levels of each conformer.

-

Microwave Excitation: A short, broadband microwave pulse with a linear frequency sweep (a "chirp") is broadcast into the vacuum chamber. This pulse excites a wide range of rotational transitions for all polar molecules present in the expansion.

-

Free Induction Decay (FID) Detection: After the excitation pulse, the coherently rotating molecules emit a free induction decay (FID) signal, which is a time-domain interferogram containing the frequencies of all excited rotational transitions. This FID is detected by a sensitive microwave receiver.

-

Fourier Transformation: The time-domain FID signal is digitized and then Fourier transformed to yield a frequency-domain spectrum, where each peak corresponds to a specific rotational transition.

-

Spectral Analysis: The rotational spectra of the different conformers are identified and assigned based on their characteristic patterns. The rotational constants (A, B, and C) are extracted from the fitted spectra, which are directly related to the molecule's moments of inertia and thus its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly at low temperatures, is a crucial technique for studying the conformational dynamics of this compound in solution.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or a mixture that remains liquid at low temperatures).

-

Low-Temperature NMR: The NMR spectra (¹H and ¹³C) are recorded over a range of temperatures. At room temperature, the conformers of this compound interconvert rapidly on the NMR timescale, resulting in averaged signals.

-

Coalescence and Slow-Exchange Spectra: As the temperature is lowered, the rate of interconversion decreases. At the coalescence temperature, the signals for the individual conformers begin to broaden and then resolve into separate peaks at even lower temperatures (the slow-exchange regime).

-

Conformer Population Analysis: The relative populations of the different conformers can be determined by integrating the signals in the slow-exchange spectra.

-

Dynamic NMR (DNMR) Analysis: By analyzing the line shapes of the spectra at different temperatures, the energy barriers for the conformational interconversions can be calculated.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths and angles.

Methodology:

-

Crystallization: Single crystals of this compound are grown by slowly cooling a saturated solution or by sublimation.

-

X-ray Diffraction: A single crystal is mounted on a goniometer and irradiated with a monochromatic beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots.

-

Data Collection: The intensities and positions of the diffracted spots are recorded as the crystal is rotated.

-

Structure Solution: The diffraction pattern is used to calculate an electron density map of the molecule. This map is then interpreted to determine the positions of the individual atoms.

-

Structure Refinement: The atomic model is refined to best fit the experimental diffraction data, yielding a highly accurate three-dimensional structure of the molecule in the crystalline state.

Computational Chemistry

Computational methods are indispensable for exploring the potential energy surface of this compound and for interpreting experimental data.

Methodology:

-

Conformational Search: An initial conformational search is performed using molecular mechanics (e.g., MMFF) or semi-empirical methods to identify a large number of potential low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP-D3BJ) and a large basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Harmonic frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Property Calculations: Various molecular properties, such as rotational constants, dipole moments, and NMR chemical shifts, are calculated for each conformer to aid in the interpretation of experimental spectra.

Mandatory Visualizations

Caption: Experimental workflow for CP-FTMW spectroscopy of this compound.

Caption: Logical relationship of methods for this compound conformational analysis.

Conclusion

The conformational landscape of this compound is rich and complex, characterized by a multitude of low-energy conformers. The interplay of modern experimental techniques, particularly chirped-pulse Fourier transform microwave spectroscopy, with high-level computational chemistry has been instrumental in elucidating the subtle energetic differences and precise geometries of these conformers. The boat-chair-boat (BCB) conformation has been identified as the most stable form in the gas phase. A thorough understanding of the conformational preferences and dynamics of this compound is not only of fundamental chemical interest but also holds significant implications for its use in synthetic chemistry and drug design, where precise control over molecular shape is paramount. This guide provides the foundational knowledge and methodological overview necessary for researchers to delve deeper into the fascinating world of medium-sized ring conformations.

References

- 1. auremn.org.br [auremn.org.br]

- 2. researchgate.net [researchgate.net]

- 3. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Enduring Ring: A Technical History of Cyclodecanone's Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodecanone, a ten-membered cyclic ketone, holds a significant position in the landscape of industrial organic chemistry and serves as a crucial precursor in the synthesis of various high-value materials and complex molecules. This technical guide provides a comprehensive historical overview of the discovery and the evolution of synthetic methodologies for this compound. It details the seminal early discoveries, including the pioneering work of Ruzicka and Prelog, and progresses to the sophisticated industrial processes developed by companies like BASF, which are centered around the catalytic transformations of cyclododecatriene. This document presents a comparative analysis of different synthetic routes, supported by quantitative data, detailed experimental protocols for key reactions, and visualizations of the core chemical pathways to offer a thorough resource for researchers and professionals in chemistry and drug development.

A Historical Overview of this compound's Emergence

The journey to understanding and harnessing large-ring carbocycles was a significant challenge in early organic chemistry. The initial forays into this area were marked by low yields and skepticism about the stability of such structures.

The Dawn of Macrocycles: Ruzicka's Pioneering Synthesis

The first successful synthesis of this compound was reported in 1926 by Leopold Ružička, a discovery that was part of his broader, Nobel Prize-winning work on polymethylenes and higher terpenes.[1] His method, now of historical importance, involved the pyrolysis of the thorium or yttrium salts of nonanedioic acid.[2] This ketonic decarboxylation of dicarboxylic acid salts, while groundbreaking, suffered from very low yields, typically only a few percent.[1]

A Leap in Efficiency: Prelog's Acyloin Condensation

A major advancement came in 1947 when Vladimir Prelog and his coworkers developed a much higher-yielding method based on the acyloin condensation of dicarboxylic acid esters.[1] This intramolecular reductive coupling of a diester, such as diethyl sebacate (B1225510), using metallic sodium, provided a more practical route to macrocyclic ketones. The acyloin condensation proved to be a more robust and scalable method for the formation of large rings.

The Industrial Revolution: From Butadiene to this compound

The large-scale industrial production of this compound became economically viable with the advent of petrochemical-derived feedstocks, specifically the cyclotrimerization of butadiene to 1,5,9-cyclododecatriene (B1592173) (CDT).[1] This process, utilizing Ziegler-Natta catalysts, laid the foundation for modern manufacturing routes. The common industrial process involves the hydrogenation of CDT to cyclododecane, followed by oxidation to a mixture of cyclododecanol (B158456) and this compound. The alcohol is then further dehydrogenated to yield the desired ketone.[3]

Leading chemical companies, such as BASF, have significantly refined this process. BASF developed an innovative three-stage process that is more cost-efficient and environmentally friendly, utilizing butadiene and nitrous oxide as raw materials.[4][5] This process boasts improved final product yields compared to the conventional five-step methods.[5]

Key Synthetic Methodologies and Quantitative Comparison

The synthesis of this compound has evolved from low-yielding laboratory curiosities to highly optimized industrial processes. This section provides a quantitative comparison of the key historical and industrial methods.

| Synthesis Method | Starting Material(s) | Key Reagents | Typical Yield (%) | Year | Reference |

| Ruzicka Synthesis | Nonanedioic acid | Thorium or Yttrium salts, heat | Low (a few percent) | 1926 | [1] |

| Prelog's Acyloin Condensation | Diethyl sebacate | Sodium metal, xylene | 44-50% (of the reduced acyloin) | 1947 | [2] |

| Ring Expansion of Cyclooctanone (B32682) | Cyclooctanone, pyrrolidine (B122466), methyl propiolate | p-toluenesulfonic acid, HCl, NaOH, H2/Pd | 44-50% | 1968 | [2] |

| Modern Industrial Process (BASF) | Butadiene, Nitrous Oxide | Ziegler-Natta catalyst, various oxidation catalysts | High (specifics are proprietary) | 2000s | [4][5][6] |

| Eco-Friendly Synthesis | Cyclododecatriene | H2O2, HAHPT catalyst, Raney nickel | 53.4% (overall) | 2011 | [1][7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key historical and laboratory-scale syntheses of this compound.

Prelog's Acyloin Condensation and Subsequent Reduction

This protocol is adapted from established procedures for acyloin condensation and subsequent reduction to the cyclic ketone.

Step 1: Acyloin Condensation of Diethyl Sebacate

-

Apparatus Setup: A three-necked flask is equipped with a high-speed stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flushed with dry, oxygen-free nitrogen.

-

Reaction Initiation: Finely dispersed sodium metal is suspended in dry xylene. The mixture is heated to the melting point of sodium with vigorous stirring to maintain a fine dispersion.

-

Addition of Diester: A solution of diethyl sebacate in dry xylene is added dropwise to the sodium suspension over several hours. The reaction is maintained under reflux.

-

Work-up: After the addition is complete, the reaction mixture is cooled, and excess sodium is destroyed by the careful addition of ethanol, followed by water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude acyloin (sebacoin).

Step 2: Reduction of Sebacoin (B11961432) to this compound

-

Reaction Setup: The crude sebacoin is dissolved in a suitable solvent such as acetic acid.

-

Reduction: Zinc dust is added portion-wise to the solution with stirring. The reaction is typically heated to facilitate the reduction.

-

Work-up and Purification: After the reaction is complete, the mixture is filtered to remove excess zinc. The filtrate is diluted with water and extracted with a suitable organic solvent (e.g., ether). The organic extracts are washed, dried, and the solvent is evaporated. The resulting crude this compound is then purified by vacuum distillation.[2] This two-step process yields this compound in the range of 44-50%.[2]

Ring Expansion of Cyclooctanone

This procedure is based on the method described in Organic Syntheses.

-

Enamine Formation: A mixture of cyclooctanone (1.00 mole), pyrrolidine (1.4 moles), xylene (100 ml), and a catalytic amount of p-toluenesulfonic acid (0.5 g) is heated under reflux in a flask equipped with a water separator until the separation of water ceases.[2]

-

Reaction with Methyl Propiolate: The solvent and unreacted starting materials are removed by distillation under reduced pressure. The resulting crude N-(1-cycloocten-1-yl)pyrrolidine is dissolved in ether. A solution of methyl propiolate (0.85–0.90 mole) in ether is added dropwise while maintaining the temperature at 25–30°C.[2]

-

Hydrolysis and Hydrogenation: The resulting solid intermediate is filtered and dissolved in 6% hydrochloric acid, and the solution is warmed at 55–60°C for 1 hour. The crude product is extracted with ether and then dissolved in methanol (B129727) and hydrogenated over a 5% palladium on carbon catalyst.[2]

-

Saponification and Distillation: The catalyst is filtered off, and 25% aqueous sodium hydroxide (B78521) is added to the filtrate. The mixture is heated under reflux for 1 hour. After removing the methanol by distillation, the residue is extracted with ether. The ether is removed, and the final product is purified by vacuum distillation to yield this compound (68–77 g, 44–50%).[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis of this compound.

Conclusion

The history of this compound synthesis is a compelling narrative of chemical innovation, from the initial challenging preparations of large-ring compounds to the highly efficient and sustainable industrial processes of today. The early work of Ruzicka and Prelog laid the crucial groundwork, demonstrating the feasibility of synthesizing these macrocycles. The subsequent development of Ziegler-Natta catalysis and the utilization of butadiene as a feedstock revolutionized the production of this compound, making it a readily available and economically important industrial chemical. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic pathways provides a valuable foundation for the design and synthesis of novel complex molecules and advanced materials derived from this versatile cyclic ketone.

References

- 1. Eco-friendly Synthesis of Cyclododecanone from Cyclododecatriene [scirp.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US20090227815A1 - Process for the preparation of cyclododecanone - Google Patents [patents.google.com]

- 4. BASF opens sustainable intermediates plant [manufacturingchemist.com]

- 5. BASF invests in a new cyclododecanone plant [chemeurope.com]

- 6. BASF wins IChemE Award 2007 - Prize for cyclododecanone production process [chemeurope.com]

- 7. scirp.org [scirp.org]

Spectroscopic Characterization of Cyclodecanone: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for cyclodecanone, a key cyclic ketone of interest to researchers in materials science and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for structural elucidation.

¹H NMR Data

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) at 400 MHz exhibits signals corresponding to the different proton environments in the molecule.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.45 | t | 4H | α-CH₂ |

| 1.60 | m | 4H | β-CH₂ |

| 1.45 | m | 8H | Other CH₂ |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. The spectrum is typically recorded in a deuterated solvent such as chloroform-d.[2]

| Chemical Shift (δ) ppm | Assignment |

| 214.0 | C=O |

| 40.5 | α-CH₂ |

| 25.0 | β-CH₂ |

| 24.5 | γ-CH₂ |

| 23.0 | δ, ε-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) group.

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2925 | Strong | C-H stretch (alkane) |

| 2855 | Strong | C-H stretch (alkane) |

| 1705 | Strong | C=O stretch (ketone) |

| 1465 | Medium | C-H bend (alkane) |

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[2][3]

| m/z | Relative Intensity | Assignment |

| 154 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | High | [M - C₃H₇]⁺ |

| 98 | High | [M - C₄H₈]⁺ |

| 84 | High | [M - C₅H₁₀]⁺ |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy Protocol

A sample of approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard.[4] The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.[4]

IR Spectroscopy Protocol

For a liquid sample, a thin film of this compound is prepared between two salt plates (e.g., NaCl or KBr).[4] For a solid sample, a KBr pellet is prepared by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a transparent disk. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.[4] A background spectrum is recorded and automatically subtracted from the sample spectrum.[4]

Mass Spectrometry Protocol

The mass spectrum of this compound can be obtained using an electron ionization (EI) source.[5] The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[6] This causes the molecule to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[5]

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of this compound.

References

Cyclodecanone: A Technical Overview of its Chemical Properties and Synthesis

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the chemical and physical properties of cyclodecanone, its synthesis, and its spectroscopic characterization. This document is intended for researchers, scientists, and professionals in chemical and pharmaceutical development who require detailed technical information on this compound.

Chemical Identity and Physical Properties

This compound is a cyclic ketone with a ten-membered carbon ring. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1502-06-3 | [1][2] |

| Molecular Formula | C₁₀H₁₈O | [1][2] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Colorless oil to semi-solid | [3] |

| Melting Point | 21-24 °C | [3][4] |

| Boiling Point | 106-107 °C at 12 mmHg | [3][4] |

| Density | 0.958 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.482 | [3][4] |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727).[3] As a relatively non-polar compound, it is expected to have low solubility in water but be more soluble in organic solvents. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Available spectral data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).[4][5][6]

| Spectroscopy | Data Reference |

| ¹H NMR | [4][6][7] |

| ¹³C NMR | [4][5][6] |

| ¹⁷O NMR | [5][6] |

| IR | [4][5][6] |

| Mass Spectrometry | [2][4][5][6] |

| Raman | [4][5][6] |

Synthesis of this compound

A common method for the synthesis of this compound is through the ring enlargement of cyclooctanone (B32682). A detailed experimental protocol for this synthesis is provided below.[8]

Experimental Protocol: Synthesis of this compound from Cyclooctanone

Materials:

-

Cyclooctanone

-

Xylene

-

p-Toluenesulfonic acid

-

Hexane

-

Methyl propiolate

-

Ether

-

Sodium borohydride (B1222165)

-

Methanol

-

25% aqueous sodium hydroxide (B78521)

Procedure:

-

Enamine Formation: A solution of cyclooctanone (1.00 mole), pyrrolidine (1.4 moles), a catalytic amount of p-toluenesulfonic acid in xylene is heated to reflux with a water separator filled with hexane. After water separation ceases, the solvent and excess reagents are removed by distillation under reduced pressure.[8]

-

Reaction with Methyl Propiolate: The crude enamine is dissolved in ether and cooled. A solution of methyl propiolate (0.85–0.90 mole) in ether is added dropwise while maintaining the temperature at 25–30 °C. The mixture is stirred and then allowed to stand, during which a solid intermediate precipitates.[8]

-

Reduction: The solid intermediate is dissolved in methanol and cooled to 0–5 °C. Sodium borohydride is added in portions, and the mixture is stirred.[8]

-

Hydrolysis and Cyclization: 25% aqueous sodium hydroxide is added to the filtrate from the previous step, and the mixture is refluxed for 1 hour. Most of the methanol is then distilled off.[8]

-

Extraction and Purification: The residue is extracted with ether. The ether is removed, and the final product, this compound, is obtained by distillation through a Vigreux column. The reported yield is 44–50% with a boiling point of 94–98 °C at 10 mm Hg.[8]

Biological Activity and Drug Development Potential

Extensive searches of scientific literature and chemical databases have revealed a significant lack of information regarding the biological activity of this compound. While some derivatives of other cyclic ketones have been investigated for medicinal purposes, this compound itself does not appear to be a widely studied scaffold in drug discovery and development. There is no readily available information on its interactions with biological targets or its effects on signaling pathways. This suggests that the potential of this compound in medicinal chemistry is largely unexplored.

Safety and Handling

This compound is considered a mild skin irritant and may cause eye irritation.[9] It is combustible and should be handled in a well-ventilated area, away from heat sources.[9] Standard personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS).

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All chemical syntheses and handling should be performed by trained professionals in a controlled laboratory setting.

References

- 1. scbt.com [scbt.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound CAS#: 1502-06-3 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound | C10H18O | CID 73918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(1502-06-3) 1H NMR spectrum [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Buy this compound | 1502-06-3 [smolecule.com]

Conformational Analysis of Cyclodecanone via Microwave Spectroscopy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational landscape of cyclodecanone, a ten-membered cyclic ketone, as elucidated by microwave spectroscopy. The inherent flexibility of such medium-sized ring systems presents a significant challenge in structural chemistry. Understanding their conformational preferences is crucial, as these structures dictate their physicochemical properties and reactivity, which is of paramount importance in fields like drug discovery and materials science. Microwave spectroscopy, with its high resolution and sensitivity to molecular structure, offers an unparalleled view into the gas-phase conformations of these molecules, free from solvent or crystal packing effects.

The Conformational Complexity of this compound

This compound, as a medium-sized ring, is expected to exhibit a complex potential energy surface with multiple low-energy conformers. Unlike small rings dominated by angle and torsional strain, or large rings that can adopt low-strain conformations, medium-sized rings are primarily influenced by steric strain arising from transannular interactions (interactions between non-adjacent ring atoms). The interplay between minimizing these transannular repulsions and optimizing torsional angles governs the conformational preferences.

Theoretical calculations are instrumental in predicting the potential conformers. For this compound, computational studies using methods like B3LYP-D3BJ and MP2 have identified numerous possible structures. However, experimental validation is essential to confirm which of these conformers are present under specific conditions and to determine their precise geometries and relative abundances.

Experimental Protocol: Chirped-Pulse Fourier Transform Microwave Spectroscopy

The primary experimental technique for this analysis is chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. This method is particularly well-suited for studying complex, multi-conformational molecules due to its broad bandwidth and high sensitivity.

Methodology:

-

Sample Preparation: A solid sample of this compound (e.g., >99% purity) is heated to increase its vapor pressure. For instance, in key studies, the sample was heated to 417 K.[1]

-

Supersonic Expansion: The vaporized this compound is seeded into a high-pressure stream of an inert carrier gas, such as neon, at approximately 5 bar.[1] This gas mixture is then expanded adiabatically into a high-vacuum chamber through a pulsed nozzle.

-

Rotational Cooling: The supersonic expansion results in the rapid cooling of the molecules to a very low rotational temperature (around 2 K).[2] This process "freezes" the different conformers into their respective potential energy minima, allowing for their individual spectroscopic observation.

-

Microwave Excitation: The jet-cooled molecules are irradiated with a chirped microwave pulse (e.g., 2-8 GHz) that sweeps a wide frequency range in a short duration (e.g., 4 µs).[1] This pulse excites a broad range of rotational transitions for all polar conformers present in the jet.

-

Signal Detection: After the excitation pulse, the molecules emit a free induction decay (FID) signal as they relax. This FID contains the frequency and intensity information of all the excited rotational transitions.

-

Data Processing: The FID is detected by a sensitive receiver, digitized, and Fourier transformed to yield the frequency-domain rotational spectrum.

-

Spectral Analysis: The resulting complex spectrum, containing transitions from all populated conformers, is then analyzed. Automated fitting tools, such as PGOPHER, are often used to assign the observed transitions to specific conformers by comparing the experimental rotational constants with those predicted by theoretical calculations.[1]

Computational Workflow for Conformer Identification

Parallel to the experimental work, a robust computational protocol is necessary to predict the structures and spectroscopic parameters of the possible conformers. This synergy is critical for assigning the complex experimental spectrum.

Methodology:

-

Conformational Search: The potential energy surface of this compound is initially explored using a conformer/rotamer sampling program like CREST.[3] This generates a large set of possible low-energy structures.

-

Geometry Optimization: The structures generated are then optimized at a reliable level of theory, such as B3LYP with dispersion corrections (B3LYP-D3BJ) or Møller–Plesset perturbation theory (MP2), using a suitable basis set (e.g., 6-311++G(d,p)).[1][3]

-

Frequency Calculations: Harmonic frequency calculations are performed on all optimized geometries to confirm that they are true local minima (i.e., have no imaginary frequencies) and to calculate zero-point vibrational energies (ZPVE).[3]

-

Property Prediction: For each confirmed minimum, key spectroscopic parameters are calculated. These include the rotational constants (A, B, C) and the components of the electric dipole moment (μa, μb, μc).[4]

-

Energy Ranking: The relative energies of the conformers are calculated, including ZPVE corrections, to predict their relative populations.[4]

-

Comparison with Experiment: The predicted rotational constants and dipole moment components are compared with the experimental values to assign the observed spectral features to specific molecular conformations.[1]

Results: The Seven Observed Conformers of this compound

Through the combination of CP-FTMW spectroscopy and high-level quantum chemical calculations, seven distinct conformers of this compound have been unambiguously identified in the gas phase.[1] The experimental spectroscopic constants for these conformers are summarized in the table below. There is a strong preference for one particular conformation, labeled Conformer I, which adopts a square-like configuration of its carbon backbone.[1][4]

Table 1: Experimental Spectroscopic Constants for the Observed Conformers of this compound

| Conformer | A (MHz) | B (MHz) | C (MHz) | μa (D) | μb (D) | μc (D) | Relative Abundance |

| I | 1007.4 | 933.1 | 751.7 | 0.1 | 0.0 | 2.9 | ~77 |

| II | 1205.7 | 785.6 | 664.0 | 0.4 | 2.8 | 0.5 | ~4 |

| III | 1146.1 | 823.5 | 682.0 | 0.5 | 2.8 | 0.3 | ~3 |

| IV | 1184.2 | 806.9 | 651.9 | 0.3 | 2.8 | 0.6 | ~2 |

| V | 1098.2 | 868.0 | 694.0 | 1.1 | 2.6 | 0.1 | ~2 |

| VI | 1253.9 | 756.2 | 647.9 | 0.9 | 2.7 | 0.2 | ~1 |

| VII | 1139.7 | 811.2 | 698.8 | 1.1 | 2.5 | 0.8 | ~1 |

| Data sourced from Burevschi & Sanz (2021).[1] Relative abundances are normalized to the least abundant observed conformer (VI). |

The remarkable agreement between the experimentally determined rotational constants and those predicted by B3LYP-D3BJ and MP2 calculations was crucial for the successful identification of all seven conformers.[1] The dominant conformer, Conformer I, is estimated to be 19 times more abundant than the next most abundant conformer and 77 times more abundant than the least abundant one, highlighting a significant energetic preference.[1][5] This preference is driven by the minimization of transannular H-H interactions and, to a lesser extent, the avoidance of eclipsed HCCH configurations.[1]

Conclusion and Implications

The conformational analysis of this compound using microwave spectroscopy reveals a rich and complex potential energy surface, with a strong energetic preference for a single, highly symmetric conformer. This work underscores the power of combining high-resolution rotational spectroscopy with quantum chemical calculations to unravel the intricate structural details of large, flexible molecules. For researchers in drug development, this detailed conformational knowledge is invaluable, as the three-dimensional structure of a molecule is a key determinant of its biological activity and interaction with target receptors. The methodologies outlined in this guide provide a robust framework for the conformational analysis of other challenging medium-ring and macrocyclic systems.

References

- 1. mdpi.com [mdpi.com]

- 2. Microwave Three-Wave Mixing Spectroscopy of Chiral Molecules in Weakly Bound Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Theoretical Conformational Studies of Cyclodecanone: A Technical Guide

Introduction

Cyclodecanone, a ten-membered cyclic ketone, represents a significant challenge and opportunity in the field of conformational analysis. As a medium-sized ring, it possesses a high degree of flexibility, leading to a complex potential energy surface with numerous low-energy conformers. Understanding the conformational preferences of this compound is crucial for researchers in drug development and materials science, as the three-dimensional structure of a molecule dictates its biological activity and physical properties. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study the conformational landscape of this compound, summarizing key findings, detailing experimental and computational protocols, and illustrating the logical relationships in conformational analysis.

Theoretical Foundations of Conformational Analysis

The study of this compound's conformations relies on computational chemistry to explore its potential energy surface. The primary methods employed are Molecular Mechanics (MM) and Quantum Mechanics (QM), which includes Density Functional Theory (DFT) and ab initio methods.

-

Molecular Mechanics (MM): This approach uses classical physics to calculate the steric energy of a molecule. A force field, which is a set of parameters for bond lengths, angles, and van der Waals interactions, is used to define the potential energy of a given conformation. Popular force fields for this type of analysis include MM2, MM3, and the Merck Molecular Force Field (MMFF). MM methods are computationally efficient and are often used for initial conformational searches.

-

Quantum Mechanics (QM): These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.[1]

-

Ab initio methods: These are based on first principles without the use of empirical parameters.[1] Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as DLPNO-CCSD(T), provide highly accurate energy calculations and are often used as a benchmark.[2]

-

Density Functional Theory (DFT): DFT is a widely used QM method that calculates the energy of a molecule based on its electron density.[3][4] Functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-31G(d,p) to provide a good balance between accuracy and computational cost.[2][5]

-

The Conformational Landscape of the Cyclodecane (B1584694) Skeleton

The conformational space of this compound is best understood by first examining its parent hydrocarbon, cyclodecane. The most stable conformations of cyclodecane have been extensively studied and serve as the foundational structures for this compound. The primary low-energy conformers are the Boat-Chair-Boat (BCB), Twist-Boat-Chair (TBC), and Twist-Boat-Chair-Chair (TBCC).

Table 1: Calculated Relative Free Energies of Cyclodecane Conformers

| Conformer | MM3 (kcal/mol) at -171.1 °C | Ab initio (kcal/mol) at -171.1 °C |

| Boat-Chair-Boat (BCB) | 0.00 | 0.00 |

| Twist-Boat-Chair-Chair (TBCC) | 0.73 | 1.05 |

| Twist-Boat-Chair (TBC) | 1.01 | 1.06 |

Data sourced from low-temperature 13C NMR and computational studies.[6]

Conformational Preferences of this compound

The introduction of a carbonyl group into the cyclodecane ring significantly influences the relative energies of the conformers. The position of the ketone functionality is a key determinant of stability. According to dynamic NMR data, X-ray crystallography, and Molecular Mechanics (MM3-96) calculations, this compound preferentially adopts a "3-keto" conformation.[2] The 1-keto and 2-keto conformations are of higher energy due to a greater number of repulsive C-H···H-C interactions.[2]

Table 2: Relative Energies of this compound Keto-isomers

| Conformer Position | Relative Energy (kcal/mol) | Computational Method |

| 3-keto | 0.00 (most stable) | MM3-96 |

| 1-keto | Higher in energy | MM3-96 |

| 2-keto | Higher in energy | MM3-96 |

Qualitative energy differences based on force field calculations.[2]

Methodologies and Protocols

A combination of computational and experimental techniques is necessary to fully elucidate the conformational space of this compound.

Computational Workflow

A typical computational approach to conformational analysis involves a multi-step process, starting with a broad search using less computationally intensive methods, followed by refinement with more accurate techniques.

Caption: A generalized workflow for the computational analysis of molecular conformations.

Experimental Protocol: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformations of flexible molecules in solution. By recording spectra at very low temperatures, the interconversion between conformers can be slowed or "frozen out" on the NMR timescale, allowing for the observation of individual species.

Protocol Example (adapted from Cyclodecane studies):

-

Sample Preparation: A dilute solution (e.g., 0.4%) of this compound is prepared in a suitable low-freezing solvent, such as dichlorodifluoromethane (B179400) (CF₂Cl₂). A small amount of an internal reference like tetramethylsilane (B1202638) (TMS) is added.[6]

-

Spectrometer Setup: Spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz for ¹H, 75 MHz for ¹³C).[6]

-

Low-Temperature Measurement: The sample is cooled in stages, and spectra are acquired at various temperatures, for example, from room temperature down to -171 °C.[6]

-

Data Acquisition: For ¹³C NMR, a pulse width corresponding to a 45° tip angle and a short repetition delay (e.g., 1 second) are used to acquire the data efficiently.[6]

-

Analysis: The spectra are analyzed to identify the signals corresponding to different conformers. The relative areas of the peaks are used to determine the population of each conformer at a given temperature, from which the relative Gibbs free energies can be calculated.[6]

Conformational Interconversion

The various conformers of this compound are not static but are in a constant state of interconversion. The energy barriers between these conformers determine the rate of this exchange. The diagram below illustrates the conceptual relationship between the major conformational families of the underlying cyclodecane ring, which forms the basis for understanding the dynamics of this compound.

Caption: Relationship between major conformers on a potential energy surface.

The free energy barrier for the interconversion of the major BCB conformation with other conformers in cyclodecane has been estimated to be around 6-7 kcal/mol.[6][7]

Conclusion

The theoretical conformational analysis of this compound reveals a complex but tractable energetic landscape. Computational methods, particularly a combination of molecular mechanics for initial searching and DFT or ab initio methods for energy refinement, are essential tools for identifying the most stable conformers. These theoretical predictions are corroborated by experimental techniques like low-temperature NMR. The current understanding points to a preference for a Boat-Chair-Boat (BCB) type structure with the carbonyl group at the 3-position to minimize steric interactions. This detailed conformational knowledge is invaluable for the rational design of molecules with specific shapes and functionalities, particularly in the realm of drug discovery where molecular recognition is paramount.

References

- 1. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic, optical, thermodynamic, hole and electron transport properties of the circumanthracene molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the accuracy of DFT functionals and ab initio methods for the description of multireference verdazyl radical crystalline interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Ten-Membered Ring in Nature: A Technical Guide to the Natural Sources and Analogues of Cyclodecanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclodecanone, a ten-membered cyclic ketone, serves as a structural scaffold of significant interest in medicinal chemistry and drug development. While the direct natural occurrence of this compound remains elusive, a diverse array of its analogues, particularly sesquiterpenoids with a ten-membered carbocyclic core, are prevalent in the plant kingdom. This technical guide provides an in-depth exploration of these natural analogues, with a primary focus on germacrone (B1671451), a representative and biologically active germacrane (B1241064) sesquiterpenoid. We will delve into its natural sources, isolation and characterization methodologies, and its multifaceted pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. Furthermore, this guide will elucidate the molecular mechanisms underlying these activities, specifically focusing on the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB. Detailed experimental protocols for the isolation, characterization, and biological evaluation of these compounds are provided to facilitate further research and development in this promising area of natural product chemistry.

Natural Sources of this compound Analogues: The Germacrane Sesquiterpenoids

While this compound itself has not been definitively isolated from natural sources, a significant class of sesquiterpenoids known as germacranes possess a foundational ten-membered carbocyclic ring, making them key natural analogues. Among these, germacrone is a prominent and extensively studied compound.

Germacrone is a characteristic component of the essential oils of various plants, most notably within the Zingiberaceae (ginger) and Geraniaceae (geranium) families.[1][2] Its presence has been identified in several species, with varying yields depending on the plant part, geographical location, and extraction method.

Table 1: Natural Sources and Yield of Germacrone

| Plant Species | Family | Plant Part | Major Bioactive Compound | Reported Yield/Concentration | Reference(s) |

| Curcuma zedoaria (Zedoary) | Zingiberaceae | Rhizomes | Germacrone | Major component of essential oil | [3][4][5] |

| Curcuma wenyujin | Zingiberaceae | Rhizomes | Germacrone, Curdione | Germacrone: ~9.4% of essential oil | |

| Geranium macrorrhizum (Zdravets) | Geraniaceae | Aerial parts | Germacrone | 37.4% - 49.7% of essential oil | [6][7] |

| Curcuma aeruginosa | Zingiberaceae | Rhizome | Germacrone | - | [8] |

Isolation and Characterization of Germacrone

The isolation of germacrone from its natural sources typically involves extraction of the essential oil followed by chromatographic separation. The specific protocol can be adapted based on the starting material and desired purity.

Experimental Protocol: Isolation of Germacrone from Curcuma zedoaria Rhizomes

This protocol outlines a general procedure for the isolation of germacrone from the rhizomes of Curcuma zedoaria.

2.1.1. Materials and Equipment

-

Dried and powdered rhizomes of Curcuma zedoaria

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Preparative Thin Layer Chromatography (PTLC) plates (silica gel GF254)

-

Sephadex LH-20

-

Rotary evaporator

-

Glass columns for chromatography

-

Standard laboratory glassware

2.1.2. Procedure

-

Extraction: The powdered rhizomes (1.0 kg) are extracted with hexane at room temperature. The solvent is evaporated under reduced pressure to yield the crude hexane extract.[9]

-

Silica Gel Column Chromatography: The hexane extract is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate.[9]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing germacrone are pooled.

-

Purification: The germacrone-containing fractions are further purified using a combination of chromatographic techniques such as Sephadex LH-20 column chromatography and Preparative Thin Layer Chromatography (PTLC) to afford pure germacrone.[9]

Experimental Protocol: Isolation of Germacrone from Geranium macrorrhizum Essential Oil

This protocol describes a method for the direct isolation of germacrone from the essential oil of Geranium macrorrhizum.

2.2.1. Materials and Equipment

-

Essential oil from the aerial parts of Geranium macrorrhizum

-

Silica gel for column chromatography

-

n-hexane

-

Diethyl ether

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

2.2.2. Procedure

-

Essential Oil Extraction: The essential oil is obtained from the aerial parts of the plant by hydrodistillation.[6][10]

-

Column Chromatography: The essential oil is directly subjected to silica gel column chromatography.

-

Elution: The column is eluted with a suitable solvent system, such as a gradient of n-hexane and diethyl ether, to separate the components.

-

Fraction Analysis and Isolation: Fractions are analyzed by GC-MS to identify those rich in germacrone.[6] Pure germacrone is obtained after solvent evaporation from the corresponding fractions.

Biological Activities and Therapeutic Potential of Germacrone

Germacrone exhibits a wide spectrum of pharmacological activities, making it a promising candidate for drug development. Its biological effects have been demonstrated in numerous preclinical studies.

Anticancer Activity

Germacrone has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[1][11]

Table 2: Cytotoxic Activity (IC₅₀ in µM) of Germacrone Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |

| Bel-7402 | Hepatocellular Carcinoma | ~173.54 | [1] |

| HepG2 | Hepatocellular Carcinoma | ~169.52 | [1] |

| A549 | Lung Carcinoma | ~179.97 | [1] |

| HeLa | Cervical Cancer | ~160.69 | [1] |

| MCF-7 | Breast Cancer | Dose-dependent inhibition | [11] |

| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition | [11] |

Anti-inflammatory Activity

Germacrone demonstrates significant anti-inflammatory properties. It has been shown to alleviate collagen-induced arthritis in animal models by regulating the balance of T-helper cells (Th1/Th2) and inhibiting the NF-κB signaling pathway.[12] In a mouse ear model of inflammation, a germacrane derivative showed potent topical anti-inflammatory activity, reducing edema and leukocyte infiltration.[13]

Neuroprotective Activity

Recent studies have highlighted the neuroprotective effects of germacrone. It has been shown to alleviate neurotoxicity in cellular models by modulating specific signaling pathways.[14]

Molecular Mechanisms and Signaling Pathways

The diverse biological activities of germacrone are attributed to its ability to modulate key intracellular signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[15][16] Germacrone has been reported to induce apoptosis and autophagy in prostate cancer cells by inhibiting the Akt/mTOR signaling pathway.[14] In lung cancer cells, germacrone induces apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway.[14]

Caption: Germacrone inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[7][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Germacrone has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway.[12] It enhances the expression of IκB and suppresses the phosphorylation of the p65 subunit of NF-κB in the synovial tissues of mice with collagen-induced arthritis.[12]

Caption: Germacrone inhibits the NF-κB signaling pathway.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

5.1.1. Principle Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

5.1.2. Protocol

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[20]

-

Compound Treatment: Treat the cells with various concentrations of germacrone or its analogues for 24-48 hours.[1][20]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[20][21]

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample.[22] It is commonly used to assess the effect of compounds like germacrone on the expression and phosphorylation status of proteins in signaling pathways.

Caption: General workflow for Western blot analysis.

5.2.1. Protocol

-

Protein Extraction: Lyse the treated and untreated cells and extract the total protein.[23]

-

Protein Quantification: Determine the protein concentration using a BCA assay.[23]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[23]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[23]

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, NF-κB p65, IκB), followed by incubation with HRP-conjugated secondary antibodies.[23]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Synthesis of Germacrone and its Analogues

The synthesis of germacrone and its derivatives is an active area of research, aimed at developing novel therapeutic agents with improved efficacy and selectivity. Various synthetic strategies have been developed, often involving the construction of the ten-membered ring as a key step.[24] The modification of the germacrone scaffold, for instance, by introducing different functional groups, has led to the discovery of analogues with enhanced biological activities.[3][25]

Conclusion

While this compound itself is not a known natural product, its ten-membered ring structure is represented in nature by the germacrane sesquiterpenoids, with germacrone being a key example. Germacrone, readily available from common medicinal plants, exhibits a remarkable range of biological activities, including potent anticancer and anti-inflammatory effects. Its mechanism of action involves the modulation of critical cellular signaling pathways, such as PI3K/Akt/mTOR and NF-κB. The detailed experimental protocols provided in this guide for the isolation, characterization, and biological evaluation of germacrone and its analogues offer a valuable resource for researchers and drug development professionals. The continued exploration of these natural this compound analogues holds significant promise for the discovery of novel therapeutic agents for a variety of human diseases.

References

- 1. Novel anti-cancer agents based on germacrone: design, synthesis, biological activity, docking studies and MD simulations - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26944C [pubs.rsc.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delivery of germacrone (GER) using macrophages-targeted polymeric nanoparticles and its application in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zdravetz Essential Oil (Geranium Macrorrhizum) – Ecomaat.eu [ecomaat.eu]

- 11. Germacrone inhibits the proliferation of breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Germacrone alleviates collagen-induced arthritis via regulating Th1/Th2 balance and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topical anti-inflammatory activity of a new germacrane derivative from Achillea pannonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. bosterbio.com [bosterbio.com]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Germacrone Derivatives as new Insecticidal and Acaricidal Compounds: A Structure-Activity Relationship [mdpi.com]

Cyclodecanone safety, handling, and MSDS information

An In-depth Technical Guide to the Safety and Handling of Cyclododecanone

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for Cyclododecanone, tailored for researchers, scientists, and professionals in drug development. The following sections detail the substance's properties, hazards, handling protocols, and emergency procedures to ensure its safe use in a laboratory and research setting.

Substance Identification and Properties

Cyclododecanone (CAS No. 830-13-7) is a cyclic ketone that appears as a white, crystalline solid with a strong odor.[1][2][3] It is primarily used in chemical synthesis and research. Due to its properties, strict adherence to safety protocols is essential.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Cyclododecanone are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O | [1][2][3] |

| Molecular Weight | 182.31 g/mol | [1][2][3] |

| Appearance | White solid / Adhering Crystals | [1][4][5] |

| Odor | Strong | [1][2][3] |

| Melting Point | 59 - 61 °C / 138.2 - 141.8 °F | [1][2][3] |

| Boiling Point | 277 °C / 530.6 °F | [1][2][3] |

| Flash Point | 118 - 120 °C / 244.4 - 248.0 °F | [1][4] |